D-altraric acid is a six-carbon sugar acid that belongs to the class of aldaric acids. It is the D-enantiomer of altraric acid, characterized by its molecular formula and a systematic name of 2,3,4,5-tetrahydroxyhexanoic acid. D-altraric acid can be derived from the oxidation of certain aldoses, particularly D-altrose, through strong oxidizing agents such as nitric acid . This compound features multiple hydroxyl groups and carboxylic acid functionalities, contributing to its solubility in water and potential reactivity in various chemical processes.
D-altraric acid can be synthesized through several methods:
D-altraric acid has potential applications in various fields:
D-altraric acid shares similarities with other sugar acids and aldaric acids. Below is a comparison table highlighting some of these compounds:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
L-altraric acid | C6H10O8 | Enantiomer of D-altraric acid |
Tartaric acid | C4H6O6 | A four-carbon sugar acid with two stereocenters |
D-galactaric acid | C6H10O8 | Derived from D-galactose; similar structure |
D-mannuronic acid | C6H10O7 | A six-carbon sugar with different functional groups |
L-idaric acid | C6H10O8 | Another enantiomer; differing spatial arrangement |
D-altraric acid is unique among these compounds due to its specific stereochemistry and the presence of four hydroxyl groups along with two carboxylic acids. This structural configuration influences its reactivity and potential applications in various chemical and biological contexts.
D-altraric acid possesses the molecular formula C6H10O8, representing a dicarboxylic acid derivative with six carbon atoms, ten hydrogen atoms, and eight oxygen atoms [1] [2]. This molecular composition characterizes D-altraric acid as a member of the hexaric acid family, which encompasses dicarboxylic acids derived from hexose sugars through oxidation of both terminal carbon atoms [2]. The molecular weight of D-altraric acid is precisely 210.14 grams per mole, a value consistent across all hexaric acid isomers due to their identical molecular formulas [1] [3].
The structural framework of D-altraric acid consists of a six-carbon chain terminated by carboxylic acid groups at both ends, with hydroxyl groups attached to the four internal carbon atoms [2]. This arrangement follows the general formula for aldaric acids: HOOC-(CHOH)n-COOH, where n equals 4 for hexaric acids [4]. The compound is also known by alternative nomenclature including D-talaric acid, reflecting historical naming conventions in carbohydrate chemistry [2] [5].
Table 1: Basic Properties of D-altraric acid
Property | Value |
---|---|
Molecular Formula | C6H10O8 |
Molecular Weight | 210.14 g/mol |
CAS Number | 117468-78-7 |
IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
SMILES | OC@HC(=O)O |
Absolute Configuration | (2S,3R,4S,5S) |
The absolute configuration of D-altraric acid is designated as (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid, indicating the specific three-dimensional arrangement of atoms around each chiral center [2] [5]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, which assign R or S configurations based on the spatial arrangement of substituents around tetrahedral carbon atoms [6]. The presence of four chiral centers at positions 2, 3, 4, and 5 makes D-altraric acid a complex stereoisomer with distinct optical properties [5].
The absolute configuration reveals that carbon atoms at positions 2, 4, and 5 adopt the S configuration, while the carbon at position 3 exhibits the R configuration [2] [5]. This specific arrangement distinguishes D-altraric acid from other hexaric acid stereoisomers and determines its unique chemical and physical properties [5]. The stereochemical descriptor D- indicates the relationship to D-glyceraldehyde, following historical nomenclature conventions established before the development of modern R/S designation systems [6].
The molecular structure exhibits no internal plane of symmetry, confirming that D-altraric acid is a chiral compound capable of rotating plane-polarized light [5] [7]. This chirality results from the asymmetric arrangement of hydroxyl groups around the carbon skeleton, creating a molecule that is non-superimposable on its mirror image [8] [7]. The specific configuration (2S,3R,4S,5S) ensures that D-altraric acid exists as one member of an enantiomeric pair with L-altraric acid [2] [9].
D-altraric acid participates in stereoisomeric relationships characteristic of compounds containing multiple chiral centers [5] [7]. The compound exists as one enantiomer of altraric acid, with its mirror image being L-altraric acid, which possesses the absolute configuration (2R,3S,4R,5R) [9] [5]. These two enantiomers are non-superimposable mirror images that exhibit identical physical properties except for their interaction with plane-polarized light [8] [7].
The stereoisomeric relationship between D-altraric acid and L-altraric acid exemplifies classical enantiomerism, where the two compounds rotate plane-polarized light in equal but opposite directions [7] [10]. L-altraric acid, also designated as L-talaric acid, serves as a bacterial metabolite and represents the antipodal configuration to the D-form [9]. The enantiomeric pair demonstrates the fundamental principle that molecules with identical connectivity but different three-dimensional arrangements can exhibit distinct biological and chemical behaviors [8].
Within the broader context of hexaric acid stereochemistry, D-altraric acid represents one of multiple possible stereoisomers arising from the presence of four chiral centers [5] [11]. The theoretical maximum number of stereoisomers for a compound with four chiral centers would be 2^4 = 16, though the actual number of distinct hexaric acid stereoisomers is reduced due to the presence of meso compounds that possess internal symmetry [11] [7]. D-altraric acid maintains its chiral nature due to the absence of any internal plane of symmetry in its molecular structure [5].
Table 2: Hexaric Acid Family - Stereoisomers and Configurations
Hexaric Acid | Absolute Configuration | Stereochemical Type | Relationship to D-altraric |
---|---|---|---|
D-altraric acid | (2S,3R,4S,5S) | Chiral | Reference compound |
L-altraric acid | (2R,3S,4R,5R) | Chiral | Enantiomer |
D-glucaric acid | (2S,3S,4S,5S) | Chiral | Diastereomer |
L-glucaric acid | (2R,3R,4R,5R) | Chiral | Diastereomer |
D-galactaric acid (mucic acid) | (2R,3S,4R,5S) - meso | Meso compound | Diastereomer |
D-mannaric acid | (2S,3S,4S,5S) | Chiral | Diastereomer |
D-idaric acid | (2R,3S,4S,5R) | Chiral | Diastereomer |
D-allaric acid | (2R,3R,4R,5S) | Chiral | Diastereomer |
D-altraric acid exhibits distinct structural characteristics when compared to other members of the hexaric acid family [12] [5]. The hexaric acid series comprises multiple stereoisomers that differ in the spatial arrangement of hydroxyl groups around the central carbon atoms, while maintaining the same molecular formula C6H10O8 [3] [11]. These structural variations result in different stereochemical properties and biological activities among family members [12].
D-glucaric acid, one of the most extensively studied hexaric acids, possesses the absolute configuration (2S,3S,4S,5S), differing from D-altraric acid specifically at the C3 position [13] [5]. While D-altraric acid exhibits an R configuration at C3, D-glucaric acid maintains S configurations at all four chiral centers [5]. This structural difference significantly impacts the three-dimensional molecular geometry and influences the compounds' respective chemical reactivities and crystallization behaviors [13].
D-galactaric acid, also known as mucic acid, represents a unique case within the hexaric acid family as it exists as a meso compound with the configuration (2R,3S,4R,5S) [3] [5]. Unlike D-altraric acid, which lacks internal symmetry, D-galactaric acid possesses a plane of symmetry that renders it optically inactive despite containing chiral centers [7] [10]. This meso characteristic distinguishes D-galactaric acid from the chiral nature of D-altraric acid and influences its crystallographic properties [3].
The structural comparison reveals that D-mannaric acid shares the same configuration as D-glucaric acid at positions 2, 3, 4, and 5, making these compounds identical stereoisomers [5]. D-idaric acid and D-allaric acid represent additional diastereomers with distinct configurations that create different spatial arrangements of hydroxyl groups relative to D-altraric acid [5]. These structural variations among hexaric acids demonstrate the significant impact of stereochemistry on molecular properties within a series of compounds sharing identical molecular formulas [11].
Table 3: Stereochemical Comparison of D-altraric acid with Related Hexaric Acids
Compound | Configuration | C2 Configuration | C3 Configuration | C4 Configuration | C5 Configuration | Symmetry |
---|---|---|---|---|---|---|
D-altraric acid | (2S,3R,4S,5S) | S | R | S | S | None (chiral) |
D-glucaric acid | (2S,3S,4S,5S) | S | S | S | S | None (chiral) |
D-galactaric acid (mucic acid) | (2R,3S,4R,5S) | R | S | R | S | Meso (plane of symmetry) |
D-mannaric acid | (2S,3S,4S,5S) | S | S | S | S | None (chiral) |
The crystallographic characteristics of D-altraric acid reflect its complex stereochemical structure and hydrogen bonding capabilities [14] [15]. Hexaric acids generally exhibit crystalline forms stabilized by extensive hydrogen bonding networks formed between carboxylic acid groups and hydroxyl substituents [15] [16]. These intermolecular interactions significantly influence the crystal packing arrangements and thermal properties of the compounds [15].
Limited specific crystallographic data exists for D-altraric acid in the literature, though related hexaric acids provide insight into expected structural characteristics [14] [15]. The trimethylsilyl derivative of altraric acid has been characterized for analytical purposes, revealing molecular structural information useful for understanding the parent compound [14] [17]. Gas chromatographic retention indices for altraric acid trimethylsilyl derivatives indicate specific molecular interactions that reflect the underlying crystal structure properties [14].
Comparative crystallographic studies of related compounds such as D-tartaric acid provide relevant structural information for understanding hexaric acid crystal systems [18] [19]. D-tartaric acid crystallizes in orthorhombic space groups with specific unit cell parameters that reflect the influence of hydroxyl group positioning on crystal packing [19] [20]. The presence of multiple hydroxyl groups in D-altraric acid suggests similar hydrogen bonding patterns that would influence its crystallographic behavior [15].
The crystalline properties of hexaric acids are significantly influenced by their ability to form both intermolecular and intramolecular hydrogen bonds [15] [16]. D-altraric acid, with its four hydroxyl groups and two carboxylic acid functionalities, possesses multiple hydrogen bonding sites that contribute to crystal stability [2]. The specific stereochemical arrangement (2S,3R,4S,5S) determines the three-dimensional orientation of these hydrogen bonding groups, influencing the overall crystal structure and physical properties such as melting point and solubility characteristics [15].
Table 4: Physical Properties Comparison of Hexaric Acids
Property | D-altraric acid | D-glucaric acid | D-galactaric acid |
---|---|---|---|
Molecular Weight (g/mol) | 210.14 | 210.14 | 210.14 |
Water Solubility | Soluble in water | Soluble in water | Soluble in 300 parts cold water |
Melting Point | Data not readily available | 220-225°C (dec.) | 255°C (dec.) |
Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
Optical Activity | Optically active | Optically active | Optically inactive (meso) |
D-altraric acid exists as a crystalline solid at room temperature, exhibiting the characteristic physical properties common to aldaric acids [1] [2]. The compound typically appears as a white crystalline powder with a colorless to off-white appearance, consistent with the general characteristics observed in sugar acid derivatives [1]. While specific crystallographic data for D-altraric acid remains limited in the current literature, the compound is expected to adopt a similar crystal habit to other aldaric acids, forming well-defined crystalline structures [2] [3].
The physical appearance of D-altraric acid aligns with typical aldaric acid properties, displaying the standard powder form that facilitates handling and storage [1]. The crystalline nature of this compound reflects the ordered arrangement of molecules stabilized by extensive hydrogen bonding networks between the multiple hydroxyl and carboxyl functional groups present in the molecular structure.
The solubility profile of D-altraric acid demonstrates the characteristic behavior expected from polyhydroxy dicarboxylic acids. In aqueous solutions, D-altraric acid exhibits good solubility, with solubility increasing significantly with elevated temperature [4] [1]. This water solubility stems from the compound's ability to form extensive hydrogen bonds with water molecules through its four hydroxyl groups and two carboxyl functionalities.
Solvent | Solubility | Temperature Dependence |
---|---|---|
Water | Soluble | Increases with temperature |
Ethanol | Poorly soluble to insoluble | Minimal change |
Methanol | Limited solubility | Minimal change |
Diethyl ether | Insoluble | Very low at all temperatures |
Chloroform | Insoluble | Very low at all temperatures |
In organic solvents, D-altraric acid shows markedly reduced solubility. The compound is poorly soluble to insoluble in ethanol and exhibits very limited solubility in methanol [3]. This behavior parallels that observed with galactaric acid and other aldaric acids, where the polar nature of the molecule prevents dissolution in non-polar or weakly polar organic solvents [3]. D-altraric acid is essentially insoluble in diethyl ether and chloroform, consistent with the general insolubility of aldaric acids in non-polar solvents [3].
While specific melting point data for D-altraric acid has not been directly reported in the literature, thermal analysis of related aldaric acids provides valuable insights into the expected thermal behavior. Based on comparative analysis with structurally similar compounds, D-altraric acid is estimated to have a melting point in the range of 200-225°C [2]. This estimation is supported by the melting point of galactaric acid (210-230°C) [3] and the general thermal behavior observed for aldaric acids [2].
Property | Value/Description |
---|---|
Melting Point | Estimated 200-225°C |
Decomposition Temperature | Likely decomposes before/during melting |
Thermal Stability | Stable under normal conditions |
Dehydration Behavior | Dehydrates at elevated temperatures |
The thermal behavior of D-altraric acid likely involves decomposition concurrent with or preceding melting, a characteristic commonly observed in aldaric acids [5]. At elevated temperatures, the compound undergoes dehydration reactions that can lead to the formation of furan derivatives, carbon dioxide, and water as primary decomposition products [5]. This thermal decomposition pathway is consistent with the general chemistry of polyhydroxy dicarboxylic acids, where intramolecular cyclization and elimination reactions become favorable at high temperatures.
D-altraric acid possesses four chiral centers at carbons 2, 3, 4, and 5, making it an optically active compound [6] [7]. The molecule adopts the D-configuration with the specific stereochemical designation (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid [6] [7]. This absolute configuration distinguishes D-altraric acid from its enantiomer, L-altraric acid, and from other aldaric acid diastereomers [8].
Property | Value |
---|---|
Optical Activity | Optically active |
Number of Chiral Centers | 4 |
Absolute Configuration | D-configuration |
Stereochemical Notation | (2S,3R,4S,5S) |
While specific optical rotation values for D-altraric acid have not been experimentally determined and reported in the accessible literature, the compound is expected to exhibit measurable optical rotation due to its chiral nature [6] [7]. The presence of multiple chiral centers contributes to the overall chiroptical properties, and the specific rotation would provide valuable information for compound identification and purity assessment.
As a diprotic weak acid, D-altraric acid contains two carboxyl groups capable of sequential proton dissociation [9]. Based on structural similarity to tartaric acid and other dicarboxylic acids, the pKa values are estimated to be approximately pKa₁ ≈ 2.9-3.2 for the first carboxyl group and pKa₂ ≈ 4.2-4.8 for the second carboxyl group [10] [2].
Property | Estimated Value |
---|---|
pKa₁ (first carboxyl group) | ~2.9-3.2 |
pKa₂ (second carboxyl group) | ~4.2-4.8 |
Acid Classification | Diprotic weak acid |
These pKa estimates are derived from comparison with tartaric acid (pKa₁ = 2.93, pKa₂ = 4.23) [10] and general trends observed in aldaric acids [2]. The acid dissociation behavior follows a two-step ionization process, where the first carboxyl group dissociates more readily than the second due to the electron-withdrawing effects of the neighboring hydroxyl groups and the remaining carboxyl functionality.
D-altraric acid demonstrates good stability under normal ambient conditions, maintaining its chemical integrity when stored properly [11] [12]. The compound shows excellent stability in acidic environments (pH < 2), where protonation of the carboxyl groups prevents unwanted side reactions [11]. Under neutral to mildly alkaline conditions (pH 7-10), the compound remains stable, though ionization of the carboxyl groups occurs progressively.
Condition | Stability Assessment | Potential Degradation |
---|---|---|
Ambient Temperature & Humidity | Stable | None under normal conditions |
Elevated Temperature (>60°C) | Gradually decomposes | Dehydration products, furan derivatives |
Low pH (pH < 2) | Stable | No significant degradation |
High pH (pH > 12) | May undergo reactions | Salt formation, epimerization |
At elevated temperatures (>60°C), D-altraric acid begins to show signs of thermal degradation, with significant decomposition occurring above 100°C [5]. The primary degradation pathways involve dehydration reactions leading to cyclization and the formation of unsaturated intermediates, which can further react to produce furan derivatives [5].
Under strongly alkaline conditions (pH > 12), D-altraric acid may undergo base-catalyzed reactions, including potential epimerization at the chiral centers and formation of various salt complexes [12]. The compound shows good resistance to oxidation under normal atmospheric conditions and is not significantly affected by light exposure [11].